3-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}propanoic acid
Overview
Description
3-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}propanoic acid is a complex organic compound that features a benzodiazole ring substituted with a phenoxyethyl sulfanyl group and a propanoic acid moiety
Scientific Research Applications
3-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}propanoic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Mechanism of Action
The mechanism of action of 3-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
{2-[(2-phenoxyethyl)sulfanyl]-1,3-benzodiazol-1-yl}acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
3-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}-1,2-propanediol: This compound features a benzimidazole ring and a propanediol moiety.
2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole: This compound has a prop-2-en-1-yl group instead of a propanoic acid moiety.
Uniqueness
The uniqueness of 3-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}propanoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(22)10-11-20-16-9-5-4-8-15(16)19-18(20)24-13-12-23-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAJRNLHWLJQLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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